Superior Anticancer Potency of Trp-Trp-Trp Relative to Trp-Trp and Free Trp in P388D1 Lymphoma Cells
In a comparative study evaluating anticancer activity against P388D1 mouse lymphoma cells, the synthetic tripeptide Trp-Trp-Trp exhibited an IC₅₀ of 184.9 μg/mL. In contrast, the dipeptide Trp-Trp was 2.4-fold less potent with an IC₅₀ of 442.9 μg/mL, while free L-tryptophan showed no detectable activity at all [1]. This demonstrates a clear, quantifiable structure-activity relationship where the addition of a third tryptophan residue significantly enhances cytotoxic potency.
| Evidence Dimension | Anticancer activity (cytotoxicity) |
|---|---|
| Target Compound Data | IC₅₀ = 184.9 μg/mL |
| Comparator Or Baseline | Trp-Trp dipeptide: IC₅₀ = 442.9 μg/mL; Free L-Trp: No effect |
| Quantified Difference | 2.4-fold greater potency for Trp-Trp-Trp vs. Trp-Trp |
| Conditions | P388D1 mouse lymphoma cell line; MTT assay |
Why This Matters
Researchers investigating tryptophan-based anticancer peptides should select Trp-Trp-Trp over Trp-Trp or free Trp when a more potent cytotoxic response is required, based on this direct, quantifiable cell-based comparison.
- [1] Kim SH, Kim JY, Park SW, Lee KW, Kim KH, Lee HJ. Isolation and Purification of Anticancer Peptides from Korean Ginseng. Food Science and Biotechnology. 2003;12(1). View Source
